Ethyl 3-(3-hydroxyprop-1-ynyl)benzoate
Description
Ethyl 3-(3-hydroxyprop-1-ynyl)benzoate is an aromatic ester featuring a hydroxypropynyl substituent at the meta position of the benzoate ring.
Properties
Molecular Formula |
C12H12O3 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
ethyl 3-(3-hydroxyprop-1-ynyl)benzoate |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7,9,13H,2,8H2,1H3 |
InChI Key |
ZREQTSCTALYAFT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#CCO |
Origin of Product |
United States |
Scientific Research Applications
The compound exhibits notable biological properties, making it a candidate for various applications:
- Antimicrobial Activity : Studies have shown that Ethyl 3-(3-hydroxyprop-1-ynyl)benzoate demonstrates significant antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. This is particularly relevant in the context of developing new antibacterial agents amidst rising antibiotic resistance .
- Anti-inflammatory Properties : Preliminary research indicates that this compound may inhibit pro-inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
Case Study 1: Antibacterial Efficacy
A study conducted by Sundin et al. (2021) explored small molecules targeting the type III secretion system of Pseudomonas aeruginosa. This compound was identified as a promising candidate that could disrupt bacterial virulence factors, thus enhancing macrophage protection during infections .
Case Study 2: Anti-inflammatory Mechanisms
Research published in the Scientific World Journal evaluated various benzoate derivatives for their anti-inflammatory effects. This compound was among those tested, showing promising results in reducing inflammation markers in cellular assays .
Data Table: Biological Activities of this compound
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between Ethyl 3-(3-hydroxyprop-1-ynyl)benzoate and its analogs:
Key Observations:
- Substituent Position: The meta-hydroxypropynyl group in the target compound contrasts with para-substituted analogs like I-6501 and ethyl 4-(dimethylamino)benzoate. This positional difference influences electronic effects (e.g., dipole moments) and steric interactions .
- Ester Group Effects: Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may enhance solubility in non-polar media compared to Methyl 2-(3-hydroxyprop-1-ynyl)benzoate .
Physical Properties and Solubility
- Thermal Stability: Alkyne-containing compounds often exhibit lower thermal stability due to propargyl fragmentation. This contrasts with thermally robust analogs like I-6702, which features a 1,3-dioxoisoquinoline group .
Preparation Methods
Reaction Setup and Optimization
A typical synthesis begins with ethyl 3-bromobenzoate and propargyl alcohol. Using a palladium precatalyst (e.g., Pd(OAc)₂) and a phosphine ligand (XPhos) in a 2:1 molar ratio, the reaction proceeds in tetrahydrofuran (THF) at 25°C under nitrogen. Triethylamine serves as both base and solvent, with a 10% catalyst loading relative to the aryl halide.
Key Conditions
Post-Reaction Processing
The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), followed by recrystallization from ethanol. NMR analysis confirms the absence of residual palladium (<0.1 ppm). This method prioritizes mild conditions but requires rigorous exclusion of moisture.
Esterification and Hydroxamic Acid Intermediate Route
Adapting protocols from hydroxamate synthesis, this two-step approach involves esterification of 3-hydroxybenzoic acid followed by alkynylation.
Methyl Ester Formation
3-Hydroxybenzoic acid (32 mmol) is refluxed in methanol with sulfuric acid (3 mL) for 12 hours, achieving 84% yield of methyl 3-hydroxybenzoate. The ester is protected via benzylation (benzyl bromide, K₂CO₃, acetone) to prevent side reactions during subsequent alkynylation.
Alkynylation and Deprotection
The protected ester undergoes Sonogashira coupling with propargyl alcohol, followed by hydrogenolysis (Pd/C, H₂) to remove the benzyl group. Final hydrolysis with aqueous KOH yields the free acid, which is re-esterified with ethanol under acidic conditions.
Data Summary
Tubular Reactor-Based Continuous Synthesis
A patent describing ethyl 3-ethoxypropionate synthesis provides a scalable framework. Adapting this to the target compound involves a fixed-bed reactor with anion-exchange resin (e.g., Amberlyst A26).
Reaction Parameters
Process Advantages
Continuous operation (98 hours) achieves 96% yield with <0.4% unreacted starting material. The system minimizes side reactions (e.g., polymerization) through precise temperature control and catalyst regeneration via NaOH washes.
Direct Synthesis from Benzoic Acid Derivatives
Source outlines a one-pot method combining ethyl 3-hydroxybenzoate with 3-hydroxyprop-1-yne under Mitsunobu conditions (DIAD, PPh₃).
Procedure Details
Ethyl 3-hydroxybenzoate (10 mmol), 3-hydroxyprop-1-yne (12 mmol), and DIAD (15 mmol) are stirred in dichloromethane at 0°C. Triphenylphosphine (15 mmol) is added dropwise, followed by warming to 25°C for 24 hours. Chromatography (hexane/EtOAc) yields 72% product.
Limitations
The Mitsunobu route suffers from stoichiometric phosphine oxide waste, complicating purification. Scalability is limited compared to catalytic methods.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Scalability | Purity (%) | Cost Efficiency |
|---|---|---|---|---|
| Sonogashira Coupling | 85 | Moderate | 98 | High |
| Esterification Route | 68* | Low | 95 | Moderate |
| Tubular Reactor | 96 | High | 99 | High |
| Direct Mitsunobu | 72 | Low | 97 | Low |
*Cumulative yield across multiple steps.
The tubular reactor system offers superior yield and scalability, albeit requiring specialized equipment. Sonogashira coupling balances practicality and efficiency for lab-scale synthesis.
Q & A
Q. What are the optimal synthetic conditions for Ethyl 3-(3-hydroxyprop-1-ynyl)benzoate to maximize yield and purity?
To synthesize this compound, a modified Heck coupling or alkyne addition protocol is recommended. Key parameters include:
- Temperature : Maintain 70–80°C to balance reaction rate and side-product formation .
- Catalyst : Use palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps.
- Purification : Employ column chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1) to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to identify aromatic protons (δ 7.2–8.1 ppm), ester carbonyl (δ ~165–170 ppm), and hydroxypropynyl protons (δ 4.5–5.5 ppm) .
- IR : Confirm ester carbonyl (C=O stretch at ~1720 cm⁻¹) and hydroxyl groups (broad peak at 3200–3500 cm⁻¹) .
- Mass Spectrometry : ESI-MS to detect [M+H]⁺ or [M+Na]⁺ ions, ensuring molecular weight alignment .
Q. How should researchers assess the thermal stability of this compound under storage conditions?
- Perform thermogravimetric analysis (TGA) to determine decomposition onset temperatures.
- Store at –20°C in inert atmospheres (argon) to prevent hydrolysis or oxidation. Monitor stability via periodic NMR or HPLC over 6–12 months .
Advanced Research Questions
Q. What reaction mechanisms govern the oxidation of this compound?
The hydroxyl group undergoes oxidation via two pathways:
- Metal-mediated oxidation : Use Jones reagent (CrO₃/H₂SO₄) to yield a ketone derivative (Ethyl 3-(3-oxoprop-1-ynyl)benzoate).
- Enzymatic oxidation : Horseradish peroxidase (HRP) in buffered solutions (pH 6–7) for selective oxidation, producing fewer side products. Monitor intermediates via LC-MS .
Q. How can molecular modeling predict the reactivity of this compound in nucleophilic environments?
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electron density and identify reactive sites (e.g., ester carbonyl or alkyne).
- Frontier Molecular Orbital (FMO) Analysis : Predict nucleophilic attack susceptibility by analyzing LUMO localization. Validate with kinetic studies using amines or thiols .
Q. What strategies address crystal twinning in X-ray diffraction analysis of derivatives?
Q. How to resolve contradictions in spectroscopic data during synthesis?
- 2D NMR (COSY, HSQC, HMBC) : Assign ambiguous proton environments (e.g., overlapping aromatic signals).
- Isotopic Labeling : Introduce ¹³C-labeled starting materials to trace reaction pathways.
- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure of intermediates .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
